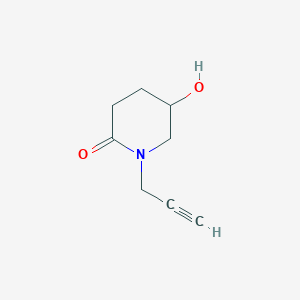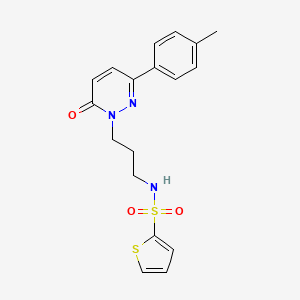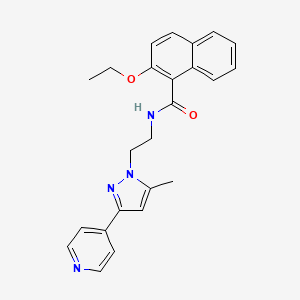
N1-(2-morpholinoethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-morpholinoethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensors for Pd2+ Ions
The compound's structural components have been utilized in the design of novel chemosensors for the selective recognition of Pd2+ ions, which are highly toxic. The selectivity and fluorescence turn-off performance of these chemosensors have been demonstrated with very low limits of detection in methanol. Quantum chemical (DFT) calculations provided insights into the stability of the chemosensors and their complexes with Pd2+ ions, highlighting notable sensing abilities (Shally et al., 2020).
Synthesis of Thienotetrahydroisoquinolines
Another application involves the synthesis of morphlinotetrahydrothieno[2,3-c]isoquinolines, highlighting a synthetic pathway that utilizes components similar to the target compound. These intermediates were further used in the synthesis of various pyrimidothienotetrahydroisoquinolines, showcasing the compound's relevance in complex synthetic routes (A. El-Dean et al., 2008).
Complexation with Palladium(II) and Mercury(II)
The compound's framework has been involved in studies concerning the synthesis of complexes with palladium(II) and mercury(II). These studies explore the coordination chemistry of related morpholine derivatives, providing insights into their structural and electronic properties when complexed with these metals (A. Singh et al., 2000).
Facile Synthesis of Highly Functionalized Tetrahydroisoquinolines
In synthetic chemistry, derivatives of the compound have been utilized in a facile synthesis approach for highly functionalized tetrahydroisoquinolines. This process illustrates the compound's versatility in facilitating the creation of new CC bonds, leading to novel benzene ring structures through a domino sequence of reactions (K. Balamurugan et al., 2011).
Effects on μ-Opioid and δ-Opioid Receptors
Research on derivatives of the target compound has explored their effects on μ-opioid and δ-opioid receptors. Specifically, N-substitutions on the tetrahydroquinoline core have been shown to affect receptor affinity, leading to compounds with balanced affinities for both receptors. This has implications for developing new therapeutics with targeted opioid receptor activity (Aubrie A. Harland et al., 2016).
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c27-20(23-7-9-25-10-12-30-13-11-25)21(28)24-17-5-6-18-16(15-17)3-1-8-26(18)22(29)19-4-2-14-31-19/h2,4-6,14-15H,1,3,7-13H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMHWIANPKBENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)


![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)
![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)
![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)



![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)
![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2520230.png)